3,4,5-Trimethoxyphenyl azide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-azido-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C9H11N3O3/c1-13-7-4-6(11-12-10)5-8(14-2)9(7)15-3/h4-5H,1-3H3 |
InChI Key |
DEIGKMHFWPVXRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3,4,5 Trimethoxyphenyl Azide and Its Precursors
Direct Azidation Protocols for the 3,4,5-Trimethoxyphenyl System
Direct azidation methods aim to introduce the azide (B81097) group onto the aromatic ring in a single or a few straightforward steps. These protocols are often preferred for their efficiency and atom economy.
Diazotization and Subsequent Azide Displacement Routes
A common and effective method for the synthesis of aryl azides is through the diazotization of the corresponding aniline (B41778), followed by displacement with an azide salt. This two-step, one-pot procedure is a variation of the Sandmeyer reaction. scielo.br
The process begins with the diazotization of 3,4,5-trimethoxyaniline (B125895). This is typically achieved by treating the aniline with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to form the in situ diazonium salt. organic-chemistry.org The resulting diazonium salt is highly reactive and is immediately treated with a source of azide ions, most commonly sodium azide, to yield 3,4,5-trimethoxyphenyl azide. The reaction proceeds with the evolution of nitrogen gas.
A general representation of this reaction is as follows: (CH₃O)₃C₆H₂NH₂ + NaNO₂ + 2HX → (CH₃O)₃C₆H₂N₂⁺X⁻ + NaX + 2H₂O (CH₃O)₃C₆H₂N₂⁺X⁻ + NaN₃ → (CH₃O)₃C₆H₂N₃ + N₂ + NaX
Table 1: General Conditions for Diazotization-Azidation of Anilines
| Parameter | Condition |
| Starting Material | Aromatic Amine (e.g., 3,4,5-Trimethoxyaniline) |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Azide Source | Sodium Azide (NaN₃) |
| Temperature | 0–5 °C |
| Solvent | Water, Acetonitrile |
Nucleophilic Aromatic Substitution Approaches Utilizing Azide Anion
Nucleophilic aromatic substitution (SNAr) is another potential route for the direct introduction of an azide group onto an aromatic ring. This reaction involves the attack of a nucleophile, in this case, the azide anion, on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org
However, the 3,4,5-trimethoxyphenyl system is generally not amenable to SNAr reactions. The three methoxy (B1213986) groups are electron-donating, which increases the electron density of the aromatic ring. This electronic characteristic deactivates the ring towards nucleophilic attack. youtube.com For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to the leaving group. libretexts.org
Therefore, a direct SNAr reaction on a substrate like 1-halo-3,4,5-trimethoxybenzene with sodium azide is expected to be very slow or not occur at all under standard conditions. There are no specific examples in the provided search results of the successful synthesis of this compound via this method.
Indirect Synthesis of this compound Derivatives
Indirect methods involve the use of precursors that are more readily available or easily synthesized, which are then converted to the target azide through a series of functional group transformations.
Functionalization of 3,4,5-Trimethoxybenzaldehyde (B134019) Derivatives
3,4,5-Trimethoxybenzaldehyde is a readily available starting material that can potentially be converted into this compound. wikipedia.orgsemanticscholar.org This would typically involve the conversion of the aldehyde functionality into a group that can be substituted by an azide.
One hypothetical route could involve the reduction of the aldehyde to the corresponding alcohol, 3,4,5-trimethoxybenzyl alcohol. The alcohol could then be converted to a good leaving group, such as a tosylate or a halide (e.g., 3,4,5-trimethoxybenzyl chloride). Subsequent reaction with sodium azide would then yield 3,4,5-trimethoxybenzyl azide, a derivative of the target compound. However, this would not yield the aryl azide directly.
To obtain the aryl azide from the aldehyde, a more complex series of reactions would be necessary, such as a Baeyer-Villiger oxidation to form a formate (B1220265) ester, followed by hydrolysis to the phenol (B47542), and then conversion of the phenol to the azide. Such a route is not commonly reported and would likely be low-yielding.
Preparation of Azide-Containing Analogues via Condensation Reactions (e.g., Aldol (B89426) Condensation)
Aldol condensation reactions are a powerful tool for forming carbon-carbon bonds and can be used to synthesize a variety of complex molecules. researchgate.netorientjchem.org In the context of preparing azide-containing analogues, 3,4,5-trimethoxybenzaldehyde could be reacted with a ketone or other carbonyl compound containing an azide moiety.
For example, a crossed aldol condensation between 3,4,5-trimethoxybenzaldehyde and an azido-ketone, such as azidoacetone, could potentially yield an α,β-unsaturated ketone bearing both the 3,4,5-trimethoxyphenyl group and an azide functionality. The general scheme for such a reaction would be:
(CH₃O)₃C₆H₂CHO + CH₃C(O)CH₂N₃ → (CH₃O)₃C₆H₂CH=CHC(O)CH₂N₃ + H₂O
This would not produce this compound itself, but rather a more complex molecule incorporating this structural motif. The feasibility and specific conditions for such a reaction would require experimental investigation, as no direct examples were found in the provided search results.
Derivatization from 3,4,5-Trimethoxyaniline Precursors
As mentioned in section 2.1.1, the most practical and widely used method for the synthesis of this compound is through the derivatization of 3,4,5-trimethoxyaniline. researchgate.netsigmaaldrich.com This precursor is commercially available or can be synthesized from 3,4,5-trimethoxybenzoic acid through a Hofmann rearrangement of the corresponding benzamide. researchgate.net
The synthesis of 3,4,5-trimethoxyaniline from 3,4,5-trimethoxybenzoic acid involves the following steps:
Chlorination: Conversion of the carboxylic acid to the acid chloride, for example, using phosphorus trichloride.
Amidation: Reaction of the acid chloride with ammonia (B1221849) to form 3,4,5-trimethoxybenzamide (B1204051).
Hofmann Rearrangement: Treatment of the amide with a reagent like bromine in a sodium hydroxide (B78521) solution to yield 3,4,5-trimethoxyaniline.
Once the aniline is obtained, the diazotization and azide displacement reaction as described in section 2.1.1 provides a direct and efficient route to this compound.
Table 2: Synthesis of 3,4,5-Trimethoxyaniline from 3,4,5-Trimethoxybenzoic Acid
| Step | Reagents | Key Conditions | Reported Yield |
| Amidation of 3,4,5-trimethoxybenzoyl chloride | Ammonia | -5 to 0 °C, 30 min | - |
| Hofmann Rearrangement | NaOH, Br₂ | 40 °C (rearrangement), 85 °C (decarboxylation) | 66.8% (overall) |
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The efficient synthesis of this compound relies heavily on the optimization of reaction conditions for both the formation of its key precursor, 3,4,5-trimethoxyaniline, and the subsequent conversion to the final azide product. Detailed research has focused on maximizing yields and purity by fine-tuning parameters such as reagent stoichiometry, temperature, reaction time, and solvent systems.
Synthesis of 3,4,5-Trimethoxyaniline via Hofmann Rearrangement
For the amidation of 3,4,5-trimethoxybenzoyl chloride, a 4:1 molar ratio of ammonia to the benzoyl chloride is employed at a temperature of -5 to 0°C for 30 minutes. researchgate.net The subsequent Hofmann rearrangement of the resulting 3,4,5-trimethoxybenzamide is optimized using a 9:1 molar ratio of sodium hydroxide to the amide and a 1.15:1 molar ratio of bromine to the amide. researchgate.net This rearrangement is conducted at 40°C for 20 minutes, followed by a decarboxylation step at 85°C for one hour, using deionized water as the solvent. researchgate.net
The table below summarizes the optimized conditions for the final and most critical stage of the 3,4,5-trimethoxyaniline synthesis.
| Parameter | Optimized Condition |
|---|---|
| n(NaOH) : n(Amide) | 9:1 |
| n(Br₂) : n(Amide) | 1.15:1 |
| Rearrangement Temperature | 40°C |
| Rearrangement Time | 20 min |
| Decarboxylation Temperature | 85°C |
| Decarboxylation Time | 1 h |
| Solvent | Deionized Water |
| Final Yield | 66.8% |
Conversion of 3,4,5-Trimethoxyaniline to this compound
The conversion of 3,4,5-trimethoxyaniline to this compound is typically achieved through a diazotization reaction followed by treatment with an azide salt. The optimization of this two-step, one-pot process is crucial for achieving high yields and purity of the final product. Key parameters that influence the outcome include the choice of solvent, the acid used for diazotization, reaction temperature, and the stoichiometry of the reagents.
While specific optimization data for 3,4,5-trimethoxyaniline is not extensively documented in comparative tables, valuable insights can be drawn from studies on the synthesis of other aryl azides, such as phenyl azide from aniline. These studies provide a framework for understanding the critical variables in the synthesis of this compound.
One of the most significant factors is the choice of solvent. A screening of various solvents for the one-pot synthesis of phenyl azide from aniline demonstrated that chlorinated solvents often provide superior yields. amazonaws.com
The following interactive table illustrates the effect of different solvents on the yield of phenyl azide, a reaction analogous to the synthesis of this compound.
| Solvent | Reaction Time (min) | Yield (%) |
|---|---|---|
| Dichloromethane (B109758) | 30 | 90 |
| Chloroform | 120 | 85 |
| Toluene | 120 | 80 |
| Acetonitrile | 120 | 80 |
| DMSO | 120 | 40 |
Data derived from a study on the synthesis of phenyl azide. amazonaws.com
As shown in the table, dichloromethane was found to be the optimal solvent, affording a 90% yield in a significantly shorter reaction time. amazonaws.com In contrast, highly polar solvents like DMSO resulted in a much lower yield of 40%. amazonaws.com These findings suggest that for the synthesis of this compound, non-polar, aprotic solvents are likely to be preferred.
Further optimization involves the careful control of reagent quantities. For the conversion of aniline, it was found that using 2 equivalents of sodium nitrite and 5 equivalents of 99% hydrazine (B178648) hydrate (B1144303) was sufficient to achieve a 90% yield of the desired product. amazonaws.com The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the intermediate diazonium salt. eurekaselect.com The subsequent addition of an azide source, such as sodium azide, completes the reaction. eurekaselect.comnih.gov
Chemical Reactivity and Mechanistic Investigations of 3,4,5 Trimethoxyphenyl Azide
1,3-Dipolar Cycloaddition Reactions
The azide-alkyne cycloaddition is a prominent reaction class for 3,4,5-trimethoxyphenyl azide (B81097). While the uncatalyzed thermal reaction is possible, metal-catalyzed variants have become standard due to their superior speed, milder conditions, and precise control over the isomeric products formed. wikipedia.orgnih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click reaction," renowned for its reliability, high yields, and exceptional regioselectivity. mdpi.comyoutube.com This reaction unites azides, such as 3,4,5-trimethoxyphenyl azide, with terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govjocpr.com The reaction is significantly faster than the uncatalyzed version and can often be performed at room temperature under aqueous conditions. youtube.comnih.gov
Unlike the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction is distinguished by its near-perfect regioselectivity. wikipedia.orgnih.govnih.gov For an aryl azide like this compound, the reaction with a terminal alkyne in the presence of a copper(I) catalyst leads specifically to the formation of the 1-(3,4,5-trimethoxyphenyl)-4-substituted-1H-1,2,3-triazole isomer. youtube.com
The mechanism is not a concerted cycloaddition but a stepwise process involving the formation of a copper acetylide intermediate. rsc.org This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring to furnish the 1,4-disubstituted triazole product with high fidelity. rsc.org Quantum calculations confirm that the free-energy barrier for the formation of the 1,4-regioisomer is significantly lower than that for the 1,5-regioisomer, explaining the marked regioselectivity of the CuAAC reaction. nsf.gov This high degree of control is applicable across a wide range of substrates, including electron-rich aryl azides. nih.gov
| Aryl Azide | Alkyne Partner | Catalyst System | Yield of 1,4-Triazole |
|---|---|---|---|
| Benzyl (B1604629) Azide | Phenylacetylene | Cu(I) Phenylacetylide | Quantitative |
| Benzyl Azide | 1-Chloro-4-prop-2-ynyloxybenzene | Cu(I) Phenylacetylide | 70% |
| Benzyl Azide | 1-Bromo-4-prop-2-ynyloxybenzene | Cu(I) Phenylacetylide | 72% |
| Benzyl Azide | 1-Nitro-4-prop-2-ynyloxybenzene | Cu(I) Phenylacetylide | 87% |
Data adapted from a study on Cu(I) phenylacetylide catalyzed synthesis of 1,2,3-triazoles, demonstrating typical yields for CuAAC reactions. mdpi.com
The efficiency of the CuAAC reaction is profoundly influenced by the choice of catalyst and ligands. While copper(I) salts like CuI can be used directly, the active Cu(I) catalyst is often generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nsf.gov
Ligands play a crucial role in accelerating the reaction and stabilizing the Cu(I) oxidation state against disproportionation or oxidation, which is particularly important in aqueous and biological media. nih.govacs.org Tris(triazolylmethyl)amine ligands, such as TBTA, were among the first to be developed to protect the copper catalyst. nih.gov More advanced ligands, including those based on benzimidazole (B57391) and pyridine (B92270) motifs, have been shown to be superior catalysts, especially under low catalyst loading conditions. nih.gov The primary roles of these ligands are to prevent the formation of unreactive copper acetylide aggregates and to facilitate the coordination of the azide to the copper center. nih.gov However, the use of excess ligand can sometimes be inhibitory by blocking necessary coordination sites on the metal, an effect that can be modulated by solvent choice. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. magtech.com.cn The reaction's driving force is the high ring strain of a cycloalkyne, such as a dibenzocyclooctyne (DIBO) derivative. magtech.com.cnnih.gov This stored energy significantly lowers the activation barrier for the cycloaddition with an azide like this compound. nih.gov
SPAAC is valued for its bioorthogonality, as it avoids the potential cytotoxicity of a copper catalyst, making it highly suitable for applications in living systems. magtech.com.cn The reaction is rapid, highly selective, and does not require external stimuli like heat or light. magtech.com.cn The kinetics of SPAAC can be finely tuned through the rational design of the cycloalkyne; for instance, the introduction of electron-withdrawing fluorine atoms can increase reaction rates. nih.govnih.gov
| Cycloalkyne | Azide Partner | Solvent | Rate Constant k₂ (M⁻¹s⁻¹) |
|---|---|---|---|
| [9+1]CPP | Benzyl Azide | DMSO-d₆ | 0.14 ± 0.01 |
| [11+1]CPP | Benzyl Azide | DMSO-d₆ | 0.12 ± 0.01 |
| Thia[11+1]CPP | Benzyl Azide | DMSO-d₆ | 0.24 ± 0.01 |
| Fluor[11+1]CPP | Benzyl Azide | DMSO-d₆ | 0.30 ± 0.01 |
Data from a kinetic study of SPAAC reactions with various strained cycloparaphenylenes (CPPs) and benzyl azide, illustrating the tunability of the reaction rate. nih.gov
To access the alternative 1,5-disubstituted 1,2,3-triazole regioisomers, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) serves as a complementary method to CuAAC. wikipedia.orgchalmers.seacs.org This reaction provides a direct and highly selective pathway to 1,5-isomers from azides and terminal alkynes. acs.orgthieme-connect.de A key advantage of RuAAC is its ability to also engage internal alkynes, leading to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. chalmers.seacs.orgnih.gov
The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). chalmers.senih.gov The reaction mechanism is distinct from CuAAC and is believed to proceed via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. wikipedia.orgnih.gov RuAAC reactions are typically conducted under an inert atmosphere in a range of aprotic solvents like toluene, THF, or 1,2-dichloroethane, with temperatures ranging from ambient to 80°C. chalmers.sethieme-connect.de The reaction is generally tolerant of various functional groups, making it a robust tool for synthesizing 1,5-disubstituted triazoles from substrates like this compound. researchgate.net
In the absence of a catalyst, the reaction between an azide and an alkyne is known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This thermal reaction typically requires elevated temperatures and prolonged reaction times. wikipedia.orgnih.gov A significant drawback of the uncatalyzed process is its lack of regioselectivity with asymmetric alkynes, which often results in a nearly 1:1 mixture of the 1,4- and 1,5-disubstituted triazole products. wikipedia.orgnih.gov
Photochemical activation of azides like this compound generally does not lead to cycloaddition. Instead, the primary pathway upon irradiation with UV light is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. rsc.org This nitrene can then undergo various subsequent reactions, such as isomerization. Therefore, photochemical conditions are typically employed for nitrene generation rather than for promoting azide-alkyne cycloadditions. rsc.org
Cycloadditions with Activated Alkenes and Nitrones
The azide group can participate as a 1,3-dipole in cycloaddition reactions. While direct studies on this compound are specific, the general reactivity patterns for aryl azides with activated alkenes are well-established. These reactions typically proceed via a [3+2] cycloaddition mechanism to form triazoline rings. The reaction of organic azides with electron-deficient alkenes can lead to various products, including highly substituted 2-pyrazolines, triazolines, or triazoles, depending on the specific reactants and conditions. researchgate.netdntb.gov.ua Unactivated alkenes react very slowly with organic azides, often requiring long reaction times. researchgate.net
Nitrones are another class of 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes to form isoxazolidine (B1194047) rings. wikipedia.orgrsc.org Research involving the 3,4,5-trimethoxyphenyl moiety in this context has focused on nitrones bearing this substituent. For instance, the reaction of (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone with 1-halo-1-nitroethenes has been studied. researchgate.net These reactions were found to proceed with complete regioselectivity and high stereoselectivity, yielding 3,4-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-halo-4-nitroisoxazolidines as the primary products. researchgate.net The mechanism for nitrone-olefin cycloadditions is a concerted, pericyclic process, with regioselectivity controlled by the frontier molecular orbitals (FMO) of the nitrone and the alkene. wikipedia.org
| 1,3-Dipole | Dipolarophile | Product Class | Key Findings | Reference |
|---|---|---|---|---|
| Aryl Azide (general) | Electron-Deficient Alkene | Triazoline/Triazole | Reaction outcome is sensitive to substitution on reactants. | researchgate.netdntb.gov.ua |
| (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone | 1-Halo-1-nitroethene | Isoxazolidine | Proceeds with full regioselectivity and high stereoselectivity. | researchgate.net |
Nitrene Generation and Subsequent Reaction Pathways from this compound
A central feature of aryl azide chemistry is the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. This transformation can be initiated either thermally or photochemically.
The thermal decomposition of aromatic azides involves the cleavage of the N-N₂ bond to release nitrogen gas and form a nitrene. researchgate.net This process is the rate-determining step in a stepwise mechanism. rsc.org Following its formation, the nitrene intermediate can undergo various reactions, such as isomerization to an imine derivative. rsc.org The mechanism for the thermal decomposition of azides generally includes the splitting off of a nitrogen molecule in the initial, rate-limiting stage. researchgate.net Subsequent intermolecular reactions involving the generated nitrenes can lead to the formation of more complex structures. researchgate.net Computational studies on prototypical azides suggest that the decomposition can proceed via two routes: a spin-allowed path involving a transition state and a spin-forbidden path via an intersystem crossing, with the singlet path having significantly higher rate coefficients. rsc.org
Photolysis provides an alternative method for generating nitrenes from azides. Upon photoexcitation, aryl azides undergo rapid N–N bond cleavage. researchgate.net Studies using femtosecond transient absorption spectroscopy have shown that this bond cleavage occurs on a femtosecond timescale (approximately 100–500 fs), producing singlet arylnitrenes. researchgate.net The singlet nitrene is often formed with excess vibrational energy, which then dissipates on a picosecond timescale. researchgate.net These highly reactive singlet nitrene intermediates are susceptible to undesired nucleophilic attacks. chemrxiv.org In contrast, triplet nitrenes, which can be generated through visible-light-mediated energy transfer, are characterized by two unpaired electrons on the nitrogen atom and are less prone to such reactions. chemrxiv.org The reactivity of the generated nitrene, whether in the singlet or triplet state, dictates the subsequent reaction pathways and final products.
Electrophilic and Nucleophilic Character of the Azido (B1232118) Group
The azido group in this compound exhibits both electrophilic and nucleophilic properties, enabling a diverse range of chemical transformations.
The Staudinger reaction, first reported by Staudinger and Meyer, involves the reaction of an organic azide with a triaryl- or trialkylphosphine. sigmaaldrich.comcreative-biolabs.com The reaction mechanism begins with the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen atom of the azide. ysu.amwikipedia.org This initial step forms a linear phosphazide (B1677712) intermediate, which then undergoes an intramolecular rearrangement through a four-membered ring transition state to lose diatomic nitrogen and yield an iminophosphorane, also known as an aza-ylide. ysu.amwikipedia.org
| Step | Reactants | Intermediate/Product | Description | Reference |
|---|---|---|---|---|
| 1 | Azide + Phosphine | Phosphazide | Nucleophilic attack of phosphine on the terminal nitrogen of the azide. | ysu.am |
| 2 | Phosphazide | Iminophosphorane (Aza-ylide) + N₂ | Intramolecular rearrangement and extrusion of nitrogen gas. | ysu.amwikipedia.org |
| 3 (Hydrolysis) | Iminophosphorane + H₂O | Primary Amine + Phosphine Oxide | Hydrolysis of the iminophosphorane to yield the final products. | sigmaaldrich.comwikipedia.org |
The iminophosphorane intermediate generated from the Staudinger reaction is a key reagent in the aza-Wittig reaction. chem-station.com Analogous to the conventional Wittig reaction, the aza-Wittig reaction involves the reaction of the iminophosphorane (an aza-ylide) with a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgresearchgate.net This reaction is a powerful method for the formation of imines (C=N bonds). chem-station.comwikipedia.org
The combination of the Staudinger and aza-Wittig reactions allows for the one-pot synthesis of imines directly from azides and carbonyl compounds in the presence of a phosphine. researchgate.net The reaction can also be performed intramolecularly, providing an efficient route for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgresearchgate.net Besides aldehydes and ketones, iminophosphoranes can react with other electrophiles; for example, their reaction with carbon dioxide yields isocyanates, and with isocyanates, they form carbodiimides. wikipedia.org The release of a stable byproduct, triphenylphosphine (B44618) oxide, provides a strong thermodynamic driving force for the reaction. youtube.com
Reactions with Main Group Organometallic Species
The reaction of aryl azides with main group organometallic species, such as organolithium and Grignard reagents, is a fundamental transformation that typically leads to the formation of triazene (B1217601) derivatives. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent (R-M) at the terminal, electrophilic nitrogen atom (Nγ) of the azide moiety. This addition results in the formation of a transient, unstable triazenide salt intermediate. Subsequent aqueous workup or hydrolysis protonates the intermediate to yield the corresponding 1-aryl-3-alkyl/aryl triazene.
For this compound, the reaction with an organolithium compound (RLi) or a Grignard reagent (RMgX) would proceed as follows:
Pictured above: General reaction scheme of this compound with a main group organometallic reagent (M = Li, MgX).
Influence of the 3,4,5-Trimethoxyphenyl Substituent on Azide Reactivity
The reactivity of the azide functional group in this compound is significantly modulated by the electronic and steric properties of the trisubstituted phenyl ring. These factors influence the rate and selectivity of its reactions, particularly in transformations like 1,3-dipolar cycloadditions and reactions with nucleophiles or electrophiles. The interplay between the electron-donating nature of the three methoxy (B1213986) groups and the steric hindrance they impose dictates the molecule's chemical behavior.
Electronic Effects on Reaction Kinetics and Regioselectivity
The electronic influence of the 3,4,5-trimethoxyphenyl group is pronounced due to the strong resonance (+R) and moderate inductive (-I) effects of the methoxy substituents. The net result is a powerful electron-donating effect that increases the electron density of the aromatic ring and, by extension, the attached azide group. This is reflected in the Hammett substituent constants (σ), which quantify the electronic effect of substituents on a reaction center.
The cumulative effect of three methoxy groups makes the azide in this compound more nucleophilic than that of unsubstituted phenyl azide. This has significant consequences for its reaction kinetics. In 1,3-dipolar cycloaddition reactions, for example, the rate is highly sensitive to the electronic properties of both the dipole (the azide) and the dipolarophile. Theoretical studies have established a good linear relationship between the electrophilicity ω index of para-substituted phenyl azides and their Hammett constants (σp). mdpi.com Aryl azides with electron-donating groups generally exhibit lower electrophilicity and react faster with electron-deficient alkynes. Conversely, their reaction with electron-rich alkenes (enamines) would be slower compared to azides with electron-withdrawing groups. nsf.govdntb.gov.ua
Kinetic studies on other substituted aryl azides have shown that electron-donating substituents can significantly deviate from the linear free-energy relationships observed for electron-withdrawing groups, sometimes indicating a change in the rate-determining step of the reaction mechanism. researchgate.net For this compound, the high electron density on the azide dipole would strongly favor cycloaddition reactions with electron-poor dipolarophiles.
The table below presents the Hammett constants for the methoxy substituent, illustrating its electron-donating character, especially from the para position.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Electronic Effect |
| Methoxy (-OCH₃) | +0.12 | -0.27 | Electron-donating (Resonance) |
Data sourced from established physical organic chemistry principles.
This strong electron-donating character also governs the regioselectivity of cycloaddition reactions. In reactions with unsymmetrical alkynes, the electron-rich nature of the this compound influences the frontier molecular orbital energies (HOMO and LUMO), directing the regiochemical outcome of the triazole product formation. nih.govmpg.de
Steric Considerations in Transition State Geometries
While the electronic effects of the 3,4,5-trimethoxyphenyl group are dominant, steric factors also play a crucial role in influencing the reactivity of the azide. The two methoxy groups at the meta-positions (3 and 5) are adjacent to the azide-bearing carbon, creating a sterically encumbered environment around the reactive center. This steric hindrance can impact reaction rates by affecting the geometry of the transition state.
In a bimolecular reaction, the approaching reactant must adopt a specific orientation relative to the azide group for a productive collision. The methoxy groups can sterically hinder this approach, potentially raising the activation energy of the reaction. This is a common phenomenon where bulky groups near a reaction center slow down the reaction rate. youtube.com Computational studies on similar systems often analyze the "distortion energy," which is the energy required to force the reactants into the geometry of the transition state. researchgate.net Significant steric clash increases this distortion energy, thereby decreasing the reaction rate.
For this compound, the methoxy groups are not in the ortho positions. Therefore, the dramatic resonance-inhibiting effect seen in 2,6-disubstituted systems is not expected. Instead, the methoxy groups at positions 3 and 5 would primarily exert a more conventional steric hindrance effect, potentially disfavoring transition states that require a bulky reactant to approach in close proximity to the ring. This could lead to lower reaction rates compared to a less hindered, yet still electron-rich, aryl azide like 4-methoxyphenyl (B3050149) azide. The precise impact would depend on the size and shape of the reacting partner and the specific geometry of the transition state. mdpi.com
Applications of 3,4,5 Trimethoxyphenyl Azide in Advanced Organic and Materials Synthesis
Construction of Diverse Heterocyclic Frameworks
The reactivity of the azide (B81097) group in 3,4,5-trimethoxyphenyl azide makes it a key reagent for synthesizing a wide array of heterocyclic compounds. These structures are often scaffolds for developing new therapeutic agents and functional molecules.
The most prominent application of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazoles. This is achieved through the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgnih.govrgmcet.edu.in This reaction joins the azide with a terminal alkyne, creating a stable five-membered triazole ring with high regioselectivity and yield. organic-chemistry.orgwikipedia.org The reaction is lauded for its efficiency, wide scope, and tolerance of various functional groups, making it a powerful tool for molecular assembly. organic-chemistry.orgresearchgate.net
The copper-catalyzed variant proceeds under mild, often aqueous conditions and reliably produces the 1,4-disubstituted isomer, whereas the thermal, uncatalyzed version can lead to a mixture of 1,4- and 1,5-regioisomers. wikipedia.org The resulting triazole ring is not merely a linker; its ability to form hydrogen bonds and engage in dipole interactions allows it to actively bind with biological targets. nih.gov By reacting this compound with a diverse range of alkynes, a library of triazoles featuring the trimethoxyphenyl motif can be generated.
Table 1: Examples of Substituted 1,2,3-Triazoles from this compound
| Alkyne Reactant | Resulting 1,2,3-Triazole Product | Potential Application Areas |
| Phenylacetylene | 1-(3,4,5-Trimethoxyphenyl)-4-phenyl-1H-1,2,3-triazole | Medicinal Chemistry, Ligand Synthesis |
| Propargyl alcohol | (1-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol | Bioconjugation, Materials Science |
| Ethynylferrocene | 1-(3,4,5-Trimethoxyphenyl)-4-ferrocenyl-1H-1,2,3-triazole | Electrochemistry, Sensor Technology |
| N-propargyl-acetamide | N-((1-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | Drug Discovery, Peptide Mimetics |
| 3-Ethynylthiophene | 1-(3,4,5-Trimethoxyphenyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole | Organic Electronics, Functional Dyes |
The synthesis of isoxazolidines is primarily achieved through the 1,3-dipolar cycloaddition of a nitrone with an alkene (a dipolarophile). mdpi.commdpi.comrsc.orgchim.it This reaction is a highly effective method for constructing the five-membered isoxazolidine (B1194047) ring, often with excellent control over stereochemistry. mdpi.com The reaction can be performed under thermal conditions or with catalysis to yield structurally diverse isoxazolidines, which are valuable intermediates for synthesizing natural products and bioactive molecules like 1,3-aminoalcohols. mdpi.comrsc.orgorganic-chemistry.org
While aryl azides like this compound are 1,3-dipoles, their direct cycloaddition with alkenes to form isoxazolidines is not a standard or common synthetic route. The established and preferred pathway involves the in-situ or pre-formed nitrone as the 1,3-dipolar component. chim.itorganic-chemistry.org Therefore, while the trimethoxyphenyl moiety can be incorporated into isoxazolidine structures, it would typically be introduced via a trimethoxyphenyl-substituted nitrone or alkene, rather than through a direct cycloaddition involving this compound.
The 3,4,5-trimethoxyphenyl group can be incorporated into the indole (B1671886) scaffold using methods derived from classical named reactions. One such powerful method is the Hemetsberger-Knittel indole synthesis, which involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com
In a typical sequence relevant to this context, 3,4,5-trimethoxybenzaldehyde (B134019) undergoes a condensation reaction with an azidoacetate, such as ethyl azidoacetate, to form a vinyl azide intermediate. Upon heating, this vinyl azide cyclizes, likely through a transient nitrene intermediate, to construct the indole ring system, specifically yielding a 5,6,7-trimethoxy-indole derivative. wikipedia.org This method provides a direct route to indoles that are highly functionalized on the benzene (B151609) portion of the bicyclic system. nih.gov
The 3,4,5-trimethoxyphenyl scaffold is a key feature in a variety of synthesized thiadiazole and oxadiazole derivatives. mdpi.comnih.gov Research has shown that 5-aryl-1,3,4-thiadiazoles substituted with a 3,4,5-trimethoxyphenyl group exhibit significant biological activity. mdpi.com
A common synthetic pathway begins with a key intermediate such as 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole-2-thiol or its oxadiazole counterpart. nih.gov These intermediates can be further functionalized. For example, a thioetherification reaction followed by oxidation can convert the thiol group into various sulfonyl derivatives. nih.gov Another general method for creating 2-amino-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from appropriate hydrazides. mdpi.commdpi.com These methods provide robust access to 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings bearing the trimethoxyphenyl group at the 5-position. nih.gov
The 3,4,5-trimethoxyphenyl group has been successfully integrated into pyrimidine-based molecular frameworks, which are of significant interest in medicinal chemistry. nih.govmdpi.comnih.gov A versatile synthetic strategy involves creating a hybrid intermediate that already contains the trimethoxyphenyl group, which is then used to construct the pyrimidine (B1678525) ring system.
One such approach involves a multi-step synthesis. nih.govmdpi.com
Step 1: 1-(3,4,5-trimethoxyphenyl)ethan-1-one is brominated to produce 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. nih.govmdpi.com
Step 2: This bromo-ketone is then reacted with thiourea (B124793) in refluxing ethanol (B145695) to form the key intermediate, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. nih.govmdpi.com
Step 3: The thiazole-amine is subsequently coupled with a substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine, using a base like sodium hydride. nih.govmdpi.com
Step 4: The remaining chlorine atom on the pyrimidine ring serves as a reactive site for nucleophilic substitution, allowing for the introduction of various amines to generate a library of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amine derivatives. nih.govmdpi.com
This modular approach enables the creation of a diverse set of complex heterocyclic systems containing the trimethoxyphenyl moiety. nih.govresearchgate.net
Table 2: Key Reaction for Pyrimidine Scaffold Synthesis
| Step | Reactants | Key Reagents/Conditions | Product |
| 1 | 1-(3,4,5-trimethoxyphenyl)ethan-1-one | Br₂, Et₂O | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one |
| 2 | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, Thiourea | Ethanol, Reflux | 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine |
| 3 | 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine, 4,6-Dichloro-2-methylpyrimidine | Sodium Hydride, THF | N-(6-Chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine |
| 4 | N-(6-Chloro-2-methylpyrimidin-4-yl)..., Secondary Amine | DIPEA, DMSO, 110 °C | N-(6-Substituted-2-methylpyrimidin-4-yl)... |
Contributions to Materials Science through Triazole Formation
The azide-alkyne cycloaddition (CuAAC) reaction, the primary application of this compound, extends beyond the synthesis of small molecules into the realm of materials science. rgmcet.edu.inresearchgate.net The 1,2,3-triazole linkage formed through this "click" reaction is exceptionally stable, making it an ideal covalent linker for constructing complex macromolecular architectures and functional materials. nih.govresearchgate.net
By designing monomers that contain both an azide and an alkyne, or by reacting diazide monomers with dialkyne monomers, high molecular weight polymers known as poly(triazoles) can be synthesized. The incorporation of this compound as a monomer or as a side-chain functional group would imbue the resulting polymer with the specific properties of the trimethoxyphenyl moiety, such as influencing solubility, thermal stability, or providing sites for further chemical modification.
Furthermore, the CuAAC reaction is widely used for the surface functionalization of materials. acs.org Nanoparticles, biocompatible polymers, and other substrates can be first decorated with alkyne groups. Subsequent reaction with this compound via click chemistry allows for the robust attachment of the trimethoxyphenyl group to the material's surface. This can be used to alter surface properties, for example, to create specific binding sites or to develop new materials for chromatography, catalysis, or biomedical applications. acs.org
Utilization as Molecular Probes for Chemical Interactions (e.g., Tubulin Binding Site Investigations)
The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical structural component found in a large number of inhibitors that target the colchicine (B1669291) binding site on tubulin. nih.govnih.gov This site is crucial for microtubule dynamics, and its disruption can lead to mitotic arrest in cancer cells. The TMP group plays a significant role in anchoring these inhibitors to the tubulin protein, contributing to their high binding affinity. nih.govnih.gov By synthesizing analogues where the TMP group is systematically modified, researchers can probe the specific interactions within the binding pocket. Although this compound itself is not the final inhibitor, it serves as a precursor or building block for creating molecular probes that contain the essential TMP pharmacophore, allowing for detailed investigation of tubulin-ligand interactions. nih.govnih.gov
Table 2: Role of the 3,4,5-Trimethoxyphenyl (TMP) Moiety in Tubulin Inhibition
| Feature | Description | Reference |
| Binding Role | The TMP moiety is a crucial component for optimal interactions with the colchicine binding site on tubulin. | nih.gov |
| Structural Importance | It helps maintain the necessary molecular conformation for high-affinity binding. | nih.gov |
| Modification Impact | Modifications to the TMP group, such as demethylation or adding bulky groups, typically reduce the antiproliferative potency of the inhibitor. | nih.gov |
Design and Synthesis of Novel Modular Building Blocks for Complex Molecule Assembly
In modern organic synthesis, complex molecules are often assembled from smaller, functionalized "building blocks." mdpi.com Organic azides are excellent examples of such modular building blocks due to their reliable reactivity in CuAAC reactions. nih.govresearchgate.net this compound serves as a bifunctional building block: the azide group provides the "clickable" handle for assembly, while the TMP group introduces a specific, desired functionality into the final structure. nih.govmdpi.com This modular approach allows for the rapid and efficient synthesis of a diverse library of complex molecules. nih.gov Researchers can combine various azide and alkyne building blocks to construct elaborate architectures, such as polyheterocyclic systems or new therapeutic agents, in a controlled and predictable manner. mdpi.com
Spectroscopic and Structural Characterization Methodologies for 3,4,5 Trimethoxyphenyl Azide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. diva-portal.org For 3,4,5-Trimethoxyphenyl azide (B81097) and its derivatives, NMR is crucial for confirming the successful synthesis and for characterizing the products of subsequent reactions. researchgate.net
One-dimensional ¹H and ¹³C NMR spectra are the primary tools for determining the basic carbon-hydrogen framework of a molecule. uobasrah.edu.iq For 3,4,5-Trimethoxyphenyl azide, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. It would feature signals for the aromatic protons and the methoxy (B1213986) group protons. The two protons on the aromatic ring (at C2 and C6) are chemically equivalent and would appear as a single signal, while the three methoxy groups would show two distinct signals: one for the two equivalent methoxy groups at C3 and C5, and another for the unique methoxy group at C4.
Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The spectrum for this compound would show distinct signals for the aromatic carbons (including the carbon attached to the azide group) and the carbons of the methoxy groups. The chemical shifts of these signals are influenced by the electron-donating methoxy groups and the electron-withdrawing azide group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general NMR principles.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | ~6.2-6.5 (s, 2H) | ~95-105 |
| Methoxy (C4)-OCH₃ | ~3.8 (s, 3H) | ~60-61 |
| Methoxy (C3, C5)-OCH₃ | ~3.7 (s, 6H) | ~55-56 |
| Aromatic C-N₃ | Not Applicable | ~140-145 |
| Aromatic C-OCH₃ | Not Applicable | ~150-155 |
In the characterization of more complex derivatives, such as the triazole products formed from cycloaddition reactions, ¹H and ¹³C NMR are essential for confirming the structure of the newly formed heterocyclic ring and the substitution pattern. rsc.orgamazonaws.com
For derivatives of this compound, particularly those resulting from reactions where multiple isomers can be formed, advanced two-dimensional (2D) NMR techniques are indispensable. ipb.ptsemanticscholar.org These methods reveal correlations between different nuclei, allowing for unambiguous structural assignments.
HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to, confirming C-H connectivities. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). It can show correlations between protons and carbons that are not directly bonded, which is vital for piecing together the molecular skeleton and determining the regiochemistry of reaction products, such as distinguishing between 1,4- and 1,5-disubstituted triazole isomers. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the stereochemistry and conformation of molecules in solution. diva-portal.orgiitmandi.ac.in
These advanced techniques are routinely applied in the structural elucidation of complex natural products and synthetic molecules, including various heterocyclic systems derived from azides. researchgate.netsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS and ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. mdpi.com For this compound (C₉H₁₁N₃O₃), HRMS can confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass (209.08004 Da). nih.gov
Electrospray Ionization (ESI) is a soft ionization technique often coupled with mass spectrometry (ESI-MS) that is particularly useful for analyzing polar and thermally labile molecules. mdpi.com In the analysis of this compound and its derivatives, ESI-MS would typically show the protonated molecule [M+H]⁺ or other adducts (e.g., with sodium, [M+Na]⁺). The fragmentation pattern can also provide structural information, often involving the characteristic loss of a nitrogen molecule (N₂, 28 Da) from the azide group. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁N₃O₃ | nih.gov |
| Calculated Exact Mass | 209.08004122 Da | nih.gov |
| Molecular Weight | 209.20 g/mol | nih.gov |
HRMS is consistently used to confirm the identity of newly synthesized compounds in medicinal and materials chemistry research involving complex azide derivatives. rsc.orgnih.gov
Infrared (IR) Spectroscopy for Azido (B1232118) Group and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. uobasrah.edu.iq For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido (–N₃) group. This peak typically appears in the range of 2100–2160 cm⁻¹. amazonaws.comacs.org The presence of this intense band is a clear indicator of the azide functionality.
Other characteristic absorption bands would include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methoxy groups, appearing in the 2850–3000 cm⁻¹ region.
Aromatic C=C stretching: Bands in the 1450–1600 cm⁻¹ region.
C-O stretching: Strong absorptions from the aryl-ether linkages of the methoxy groups, typically in the 1000–1300 cm⁻¹ range.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Azido (–N₃) | Asymmetric stretch | 2100 - 2160 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (–OCH₃) | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
This technique is particularly useful for monitoring reactions involving the azide group, such as cycloadditions or reductions, where the disappearance of the characteristic azide peak indicates the consumption of the starting material. amazonaws.com
X-ray Crystallography for Precise Solid-State Structure Determination
The analysis would yield precise data on:
Bond lengths and angles: Confirming the geometry of the trimethoxyphenyl ring and the azide group.
Torsion angles: Describing the conformation of the methoxy groups relative to the aromatic ring.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice through forces like van der Waals interactions or weak hydrogen bonds.
Studies on derivatives containing the 3,4,5-trimethoxyphenyl moiety have successfully employed X-ray crystallography to elucidate their complex structures, demonstrating the utility of this technique for this class of compounds. nih.govresearchgate.net For example, the analysis of diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate revealed detailed conformational information and the orientation of the phenyl rings. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. scielo.org.za Aromatic compounds like this compound exhibit characteristic absorption bands corresponding to π → π* transitions of the benzene (B151609) ring and n → π* transitions involving non-bonding electrons on the oxygen and nitrogen atoms.
The substitution of the phenyl ring with three methoxy groups (auxochromes) and an azide group (a chromophore) influences the position and intensity of these absorption bands. UV-Vis spectroscopy is also a key tool for studying the photochemistry of aryl azides. nih.govscience-softcon.de Upon irradiation with UV light, many aryl azides undergo photolysis, often leading to the loss of N₂ and the formation of highly reactive nitrene intermediates. nih.govosti.gov Time-resolved UV-Vis spectroscopy can be used to detect and characterize these transient species, providing insight into reaction mechanisms and kinetics. nih.gov
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Description | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Excitation of electrons in the aromatic π-system | 200 - 300 |
The study of related porphyrin derivatives with dimethoxyphenyl groups also highlights the use of UV-Vis spectroscopy to characterize the distinct Soret and Q-bands associated with the extended π-system. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interaction Landscapes
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. For this compound and its derivatives, Hirshfeld surface analysis offers a quantitative approach to understanding the forces that govern their solid-state packing, which is crucial for predicting and understanding their physical and chemical properties.
The analysis involves generating a three-dimensional surface around a molecule, color-coded to represent different properties of the intermolecular contacts. The normalized contact distance (dnorm), for instance, uses a red-white-blue color scheme where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts (weaker interactions).
Detailed Research Findings
While specific Hirshfeld surface analysis data for this compound is not extensively documented in publicly available literature, the analysis of its derivatives, particularly triazoles formed via cycloaddition reactions, provides significant insights into the types of intermolecular interactions the 3,4,5-trimethoxyphenyl moiety can engage in.
A study on 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, a derivative conceptually related to the reaction products of azides, provides a detailed breakdown of the intermolecular contacts contributing to the crystal packing nih.gov. The analysis reveals that the most significant contributions arise from H···H, N···H/H···N, and O···H/H···O contacts. The bright-red spots on the dnorm mapped Hirshfeld surface for this compound specifically indicate the presence of C—H···N interactions nih.gov.
Interactive Data Table: Contribution of Intermolecular Contacts
| Intermolecular Contact | Contribution (%) |
| H···H | 31.5 |
| N···H/H···N | 19.2 |
| O···H/H···O | 14.5 |
| N···C/C···N | 10.9 |
| C···H/H···C | 10.2 |
| C···C | 5.2 |
| O···N/N···O | 4.0 |
| O···C/C···O | 2.4 |
| N···N | 2.1 |
| (Data sourced from a Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole) nih.gov |
This quantitative breakdown demonstrates the prevalence of hydrogen bonding and van der Waals forces in stabilizing the crystal structure. The high percentage of H···H contacts is typical for organic molecules, representing a large surface area available for van der Waals interactions. The significant contributions from N···H and O···H contacts highlight the importance of hydrogen bonding in directing the molecular assembly.
Furthermore, the analysis of the crystal structure of this derivative shows that molecules are linked by C—H···N hydrogen bonds and π–π stacking interactions, forming ribbons that are in turn connected by weak van der Waals forces nih.gov. Such detailed understanding of the intermolecular interaction landscape is critical for crystal engineering and the rational design of new materials with desired properties.
Computational and Theoretical Studies of 3,4,5 Trimethoxyphenyl Azide Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of molecules like 3,4,5-trimethoxyphenyl azide (B81097). By approximating the electron density of a system, DFT can accurately and efficiently calculate various molecular properties.
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)
The electronic structure of 3,4,5-trimethoxyphenyl azide is fundamental to its reactivity. DFT calculations are instrumental in characterizing this structure, particularly through the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For aromatic azides, the HOMO is typically a π-orbital associated with the phenyl ring and the azide group, while the LUMO is often a π*-antibonding orbital. The presence of the three methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring in this compound significantly influences its electronic properties. These electron-donating groups increase the energy of the HOMO, thereby reducing the HOMO-LUMO gap and enhancing the molecule's nucleophilicity and reactivity in reactions like 1,3-dipolar cycloadditions.
DFT calculations also provide a detailed picture of the charge distribution within the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential. In this compound, the terminal nitrogen atom of the azide group is expected to have a significant negative charge, making it a prime site for electrophilic attack. The oxygen atoms of the methoxy groups also exhibit negative charge, while the hydrogen atoms and the nitrogen atom attached to the phenyl ring are more electropositive.
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Phenyl Azides
| Phenyl Azide Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenyl Azide | -6.89 | -0.75 | 6.14 |
| 4-Nitrophenyl Azide | -7.45 | -1.89 | 5.56 |
| 4-Methoxyphenyl (B3050149) Azide | -6.54 | -0.61 | 5.93 |
| This compound (Estimated) | ~ -6.3 to -6.5 | ~ -0.5 to -0.7 | ~ 5.6 to 6.0 |
Note: The values for this compound are estimated based on the trends observed for other substituted phenyl azides. Actual values would require specific DFT calculations.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. The azide group is well-known for its participation in 1,3-dipolar cycloaddition reactions, and DFT has been extensively used to study these mechanisms.
Theoretical studies on the 1,3-dipolar cycloaddition of substituted phenyl azides with various dipolarophiles have shown that the reaction proceeds through a concerted, asynchronous transition state. researchgate.net The activation energy of this transition state is a key determinant of the reaction rate. The electron-donating 3,4,5-trimethoxy substituents on the phenyl ring are expected to lower the activation energy for cycloaddition reactions, thereby increasing the reaction rate compared to unsubstituted phenyl azide.
Furthermore, DFT can be used to investigate the thermal and photochemical decomposition of this compound, which typically proceeds via the extrusion of molecular nitrogen to form a highly reactive nitrene intermediate. Computational studies can model the bond-breaking process and characterize the geometry and electronic state of the resulting 3,4,5-trimethoxyphenylnitrene.
Energetic Profiling of Chemical Transformations
By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a complete energetic profile of a chemical transformation. This allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies, activation energies, and reaction rates.
For instance, in a 1,3-dipolar cycloaddition reaction, DFT can be used to calculate the Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate constant. Comparing the ΔG‡ for different regioisomeric pathways can also predict the regioselectivity of the reaction. The energetic profiles for the reactions of this compound are expected to be influenced by both steric and electronic effects of the bulky and electron-rich trimethoxyphenyl group.
Quantitative Structure-Activity/Reactivity Relationship (QSAR) Modeling (Focus on Chemical Reactivity and Selectivity)
Quantitative Structure-Activity/Reactivity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or chemical reactivity. While direct QSAR studies on this compound are not extensively reported, the principles of QSAR can be applied to understand and predict its reactivity and selectivity.
In the context of chemical reactivity, a QSAR model for a series of substituted phenyl azides could correlate their reaction rates in, for example, a cycloaddition reaction with a set of calculated molecular descriptors. These descriptors can be electronic (e.g., Hammett constants, HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological in nature.
For this compound, descriptors that quantify the electron-donating strength of the trimethoxy substituents would likely be significant in a QSAR model for its cycloaddition reactivity. Such a model could predict the reactivity of other, yet unsynthesized, substituted phenyl azides. Similarly, QSAR models could be developed to predict the regioselectivity or stereoselectivity of its reactions.
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational space of this compound and understanding the influence of its environment, such as solvent molecules. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion, offering a dynamic picture of molecular behavior.
The 3,4,5-trimethoxyphenyl group, with its three methoxy substituents, possesses significant conformational flexibility. The rotation around the C-O bonds of the methoxy groups and the C-N bond connecting the azide to the phenyl ring can lead to a variety of low-energy conformations. MD simulations can sample these conformations and determine their relative populations, providing insight into the dominant shapes the molecule adopts in solution. This is crucial as the conformation of the molecule can significantly impact its reactivity.
Furthermore, MD simulations explicitly including solvent molecules can provide a detailed understanding of solvent effects. The interactions between the solute (this compound) and the solvent can influence its conformational preferences and the energetics of reaction pathways. For instance, polar solvents might stabilize a more polar transition state, thereby accelerating a reaction. MD simulations can quantify these effects through the calculation of solvation free energies. Studies on the photodissociation of the parent phenyl azide have utilized molecular dynamics to understand the structural and electronic relaxation pathways. nih.govcolab.wsdiva-portal.org
Prediction of Spectroscopic Parameters (e.g., Theoretical IR, NMR, UV)
DFT calculations can be used to predict various spectroscopic parameters of this compound, which can be invaluable for its characterization and for the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic asymmetric and symmetric stretches of the azide group, and the various vibrations associated with the substituted phenyl ring and methoxy groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing a stringent test of the accuracy of the computed electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This allows for the interpretation of the experimental spectrum in terms of the specific molecular orbitals involved in the electronic excitations. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |
| IR | Azide Asymmetric Stretch (ν_as) | ~2100-2150 cm⁻¹ |
| IR | Azide Symmetric Stretch (ν_s) | ~1250-1300 cm⁻¹ |
| ¹H NMR | Aromatic Protons | ~6.5-7.0 ppm |
| ¹H NMR | Methoxy Protons | ~3.8-4.0 ppm |
| ¹³C NMR | Aromatic Carbons | ~100-155 ppm |
| ¹³C NMR | Methoxy Carbons | ~55-65 ppm |
| UV-Vis | λ_max | ~250-290 nm |
Note: These are typical ranges and the exact values would depend on the specific level of theory and basis set used in the DFT calculations.
Future Perspectives and Emerging Research Directions for 3,4,5 Trimethoxyphenyl Azide Chemistry
Development of Sustainable and Green Synthetic Methodologies
The future of aryl azide (B81097) synthesis, including for 3,4,5-trimethoxyphenyl azide, is increasingly focused on green chemistry principles to mitigate environmental impact and enhance safety. A significant trend is the shift away from traditional methods that often require harsh conditions, such as strong acids and low temperatures, towards more sustainable alternatives. eurekaselect.com
One promising green approach involves the use of water as a solvent at ambient temperatures. Researchers have reinvestigated and optimized a method for preparing aryl azides from diazonium salts and hydroxylammonium chloride in water. rsc.orgrsc.org This procedure is noted for its simplicity, scalability, and reproducibility, aligning with the core tenets of green chemistry. rsc.org Another effective and environmentally conscious method utilizes arenediazonium tosylates, which are thermally stable and water-soluble, reacting them with sodium azide in water. This approach is experimentally simple, avoids the need for metal catalysts, and yields clean products, often without the need for further purification. organic-chemistry.orgorganic-chemistry.org
These methodologies represent a move towards processes with higher atom economy and ecological safety, avoiding the use of organic solvents and hazardous reagents. rsc.org The development of such methods is crucial for making the synthesis of this compound and related compounds more energy-effective and sustainable. rsc.org
Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Aryl Azides
| Feature | Traditional Synthesis (e.g., Diazotization-Azidation) | Emerging Green Methodologies |
|---|---|---|
| Solvent | Typically organic solvents | Water rsc.orgorganic-chemistry.org |
| Temperature | Often requires low temperatures (e.g., 0-5 °C) | Room temperature rsc.orgorganic-chemistry.org |
| Reagents | Strong acids, potentially unstable diazonium salts | Stabilized diazonium salts (e.g., tosylates), hydroxylammonium chloride rsc.orgorganic-chemistry.org |
| Catalysis | May require metal catalysts | Often catalyst-free organic-chemistry.orgorganic-chemistry.org |
| Safety | Concerns over explosive intermediates and hazardous reagents | Enhanced safety with more stable intermediates and benign solvents organic-chemistry.org |
| Workup | Often involves extraction and extensive purification | Simplified, sometimes products precipitate from water and can be filtered rsc.org |
Exploration of Novel Catalytic Systems for Selective Azide Transformations
The azide functional group is a versatile precursor for various nitrogen-containing compounds, and future research is focused on developing novel catalytic systems to control its transformations with high selectivity. A key area of development is in chemoselective reductions. For instance, polystyrene-supported ruthenium nanoparticle catalysts have demonstrated high efficiency for the hydrazine-mediated reduction of both aryl and alkyl azides to their corresponding amines. acs.org These heterogeneous catalysts are particularly valuable because they are highly chemoselective, enabling the reduction of azides in the presence of other easily reduced functional groups like nitro groups. acs.orgacs.org This selectivity is critical in the late-stage functionalization of complex molecules. acs.org Furthermore, these nanoparticle catalysts can be recovered and recycled, adding to their sustainability. acs.org
In addition to reduction, selective C-N bond formation is a critical transformation. Copper-catalyzed systems, often in combination with specific ligands like N,N'-dimethylethylenediamine, have been established for the azidation and amination of aryl halides. koreascience.kr Future work will likely expand the scope of metals and ligands to achieve even greater selectivity and milder reaction conditions. Emerging fields like red-light-driven photocatalysis, potentially combined with transition-metal catalysis, offer new avenues for activating aryl azides under exceptionally mild conditions, minimizing side reactions and enhancing selectivity. researchgate.net
The development of these catalytic systems allows for precise chemical modifications, which is essential for applications in medicinal chemistry and materials science where functional group tolerance is paramount.
Integration into Automated and Flow Chemistry Platforms
The integration of this compound synthesis and its subsequent reactions into automated and flow chemistry platforms represents a significant leap forward in terms of safety, efficiency, and scalability. Organic azides can be hazardous to handle in large quantities using traditional batch methods, but flow chemistry mitigates these risks by working with small volumes in a contained system. cam.ac.uk
Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. beilstein-journals.orgd-nb.info Several flow procedures have been developed for the safe and efficient generation of aryl azides. cam.ac.uk These methods often involve passing a solution of an aryl precursor through a packed column or monolithic reactor containing an azide reagent, allowing for the generation and immediate use of the azide in subsequent transformations without isolation. cam.ac.ukrsc.org This "telescoping" of reaction steps is a key advantage of flow chemistry, reducing waste and processing time. drugdiscoverytrends.com
Furthermore, flow platforms are ideally suited for automation, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery. soci.orgnih.gov Automated flow systems can systematically vary substrates and reagents, allowing for the creation of diverse molecular structures based on the this compound scaffold. drugdiscoverytrends.com The combination of flow chemistry with in-line analytical techniques, such as IR or NMR spectroscopy, allows for real-time reaction monitoring and optimization, accelerating process development. wiley-vch.de The application of continuous flow techniques is also particularly advantageous for photochemical reactions of aryl azides, ensuring uniform irradiation of the sample and minimizing secondary reactions that can lower yields in batch processes. beilstein-journals.orgd-nb.info
Table 2: Advantages of Flow Chemistry for Aryl Azide Synthesis
| Advantage | Description | Reference(s) |
|---|---|---|
| Enhanced Safety | Small reaction volumes in a contained system minimize the risks associated with potentially explosive azide compounds. | cam.ac.uk |
| Precise Control | Accurate control over temperature, pressure, and residence time leads to better reproducibility and selectivity. | beilstein-journals.orgd-nb.info |
| Improved Efficiency | Continuous processing allows for higher throughput and easier scaling compared to batch methods. | cam.ac.ukbeilstein-journals.org |
| Telescoped Reactions | Intermediates can be used directly in subsequent steps without isolation, saving time and reducing waste. | rsc.orgdrugdiscoverytrends.com |
| Automation Compatibility | Easily integrated with automated systems for high-throughput synthesis and optimization. | soci.orgnih.gov |
Advanced Applications in Supramolecular Chemistry and Nano-Architectures
The unique chemical properties of the azide group make this compound a valuable building block for creating advanced materials through self-assembly and nano-architectonics. Self-assembly is a process where molecules spontaneously organize into ordered structures, a fundamental principle for building functional nanomaterials from the bottom up. nih.govsci-hub.se
Research has shown that aromatic dipeptides containing azide moieties can self-assemble into well-defined, porous spherical nanostructures. nih.gov The azide group in these assemblies is not merely a structural component; it can also serve as a functional handle. For example, upon irradiation with UV light, the azide can act as a photo cross-linking agent. nih.gov This cross-linking can induce structural changes and alter the mechanical properties of the self-assembled material, such as increasing its stiffness. nih.gov This capability allows for the post-assembly modification of nano-architectures, enabling the tuning of their physical properties for specific applications.
The incorporation of the 3,4,5-trimethoxyphenyl group, known for its role in biologically active molecules, into these self-assembling systems could lead to new biomaterials or drug delivery vehicles. Future research will likely explore the use of this compound in the design of more complex supramolecular systems, such as organic nanotubes and other discrete, hollow nano-architectures, where the azide can be used to link components, functionalize surfaces, or impart photo-responsive behavior. nih.gov
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches
A deeper, fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new applications. The integration of advanced experimental techniques with high-level computational modeling is at the forefront of this effort.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reaction mechanisms of aryl azides. acs.orgnih.gov For example, a Molecular Electron Density Theory (MEDT) study of the [3+2] cycloaddition reactions of phenyl azide has provided significant insights into its reactivity, characterizing it as both a moderate electrophile and nucleophile. rsc.org Such studies can explain reactivity trends, like the classic parabolic correlation described by Sustmann, by analyzing the interactions between the azide's molecular orbitals and those of its reaction partners. acs.orgrsc.org These computational models can be applied to this compound to predict how the electron-donating methoxy (B1213986) groups influence its cycloaddition reactivity.
These theoretical predictions can be validated and refined by advanced experimental methods. Ultrafast spectroscopy, such as femtosecond transient absorption spectroscopy, allows for the direct observation of short-lived reactive intermediates, like singlet nitrenes, which are formed during the photolysis of aryl azides. researchgate.net By combining these real-time experimental observations with computational results, a complete picture of the reaction pathway can be constructed. researchgate.net This synergistic approach provides a robust framework for understanding the intricate details of structure and reactivity, enabling the rational design of new, more efficient reactions and functional molecules based on the this compound core.
Q & A
Q. Why do computational predictions sometimes conflict with experimental crystallographic data?
- Methodological Answer : DFT assumes gas-phase conditions, whereas crystal packing forces (e.g., van der Waals interactions) alter conformations. Hybrid approaches combining QM/MM (Quantum Mechanics/Molecular Mechanics) and periodic boundary conditions improve accuracy, as seen in SHELX-refined structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
